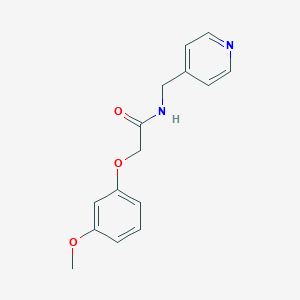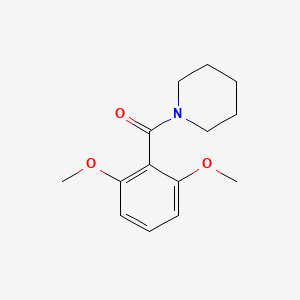
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. MPAA is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer. In
Mechanism of Action
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in disease development. However, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in different disease models. Finally, the potential use of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other drugs or therapies should be explored to determine its efficacy and safety.
Synthesis Methods
The synthesis of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide can be achieved through a multistep process that involves the reaction of 3-methoxyphenol with 4-pyridinemethanol to form the intermediate 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. This intermediate is then reacted with acetic anhydride to form 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. The overall yield of this process is around 45%.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. As a PTP1B inhibitor, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-4-14(9-13)20-11-15(18)17-10-12-5-7-16-8-6-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFWHRQQRHHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)


![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
